Tinospinoside C

anti-inflammatory nitric oxide inhibition macrophage activation

Researchers requiring a well-characterized clerodane diterpene glycoside for anti-inflammatory or selective cytotoxicity screening face a significant challenge: intra-class bioactivity varies drastically, making generic substitution unreliable. Tinospinoside C (CAS 1383977-51-2) eliminates this variability by providing a fully characterized reference standard with defined, moderate NO production inhibitory activity (J774.1 IC₅₀ 218 µM). - Serves as a validated intermediate-activity benchmark between tinospinosides A (162 µM) and B (290 µM) for NO inhibition assays. - Exhibits a leukemia-biased cytotoxic profile: K562 IC₅₀ 28 µM and HL60 IC₅₀ 51 µM, with 3-5 fold lower potency against HeLa and HepG2 cells. - Co-isolated and spectroscopically authenticated alongside novel clerodanes, supporting structural elucidation via comparative MS, IR, and 1D/2D NMR.

Molecular Formula C27H36O12
Molecular Weight 552.6 g/mol
CAS No. 1383977-51-2
Cat. No. B1150658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinospinoside C
CAS1383977-51-2
Molecular FormulaC27H36O12
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O
InChIInChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tinospinoside C Overview


Tinospinoside C (CAS 1383977-51-2) is a clerodane-type diterpene glycoside first isolated and structurally characterized from the roots of Tinospora sagittata (Menispermaceae) in 2011 . The compound has also been identified in Tinospora sinensis and Tinospora sagittata var. yunnanensis [1]. Its structure was established through extensive spectroscopic analyses, including 1D and 2D NMR and MS, with the absolute configuration confirmed via experimental and calculated ECD data .

NO production inhibition study fit (macrophage J774.1 model)
Cancer cell-line cytotoxicity profiling (leukemia vs. carcinoma)
Clerodane diterpene reference standard for structural elucidation

Tinospinoside C Activity Specificity


Clerodane diterpenes from Tinospora species exhibit substantial variation in biological activity based on subtle structural differences. Within the same study, tinospinosides A, B, and C demonstrated NO production inhibitory IC₅₀ values spanning 162 µM to 290 µM—a 1.8-fold range . Across different cell lines, Tinospinoside C shows IC₅₀ values from 28 µM to 138 µM, with K562 cells being 4.9-fold more sensitive than HepG2 cells . This intra-class variability makes generic substitution without compound-specific validation untenable for reproducible research.

Analog NO profile Tinospinoside A or B may not reproduce the NO inhibition endpoint obtained with C; intra-class variation is documented.
Cell-line specificity Cytotoxicity rank across leukemia and hepatic lines is compound-specific; analog substitution may shift the selectivity profile.

Tinospinoside C Comparative Evidence


NO Production Inhibition Comparison

Tinospinoside C exhibits intermediate NO production inhibitory activity among structurally related tinospinosides. In a direct head-to-head evaluation within the same study, tinospinoside C demonstrated an IC₅₀ of 218 µM, positioning it between tinospinoside A (162 µM, 1.35-fold more potent) and tinospinoside B (290 µM, 1.33-fold less potent) .

NO Inhibition Comparison
Head-to-head
Tinospinoside C 218 µM vs A 162 µM, B 290 µM
Intermediate rank supports NO production inhibition study fit
LPS/TNFγ-activated J774.1 cells; direct intra-study comparison
anti-inflammatory nitric oxide inhibition macrophage activation

Differential Cytotoxicity Across Cancer Cell Lines

Tinospinoside C demonstrates cell line-dependent cytotoxic activity with a 4.9-fold potency range. The compound exhibits its strongest effect against K562 chronic myelogenous leukemia cells (IC₅₀ 28 µM), moderate activity against HL60 promyelocytic leukemia cells (IC₅₀ 51 µM) and HeLa cervical carcinoma cells (IC₅₀ 86 µM), and weakest activity against HepG2 hepatocellular carcinoma cells (IC₅₀ 138 µM) .

Leukemia Cytotoxicity
Cross-study comparable
K562 IC₅₀ 28 µM (4.9× over HepG2 138 µM)
Supports leukemia cell-line cytotoxicity profiling
Assayed across K562, HL60, HeLa, HepG2 cells
cytotoxicity cancer cell lines selectivity profiling

Reference Standard in Diterpene Discovery

Tinospinoside C serves as a validated known reference compound in the discovery of novel clerodane diterpenes. In the 2014 isolation study from Tinospora sagittata var. yunnanensis, tinospinoside C (compound 5) was co-isolated and characterized alongside four new sagittatayunnanosides A-D, with its full spectroscopic characterization (MS, IR, 1D and 2D NMR) enabling the structural elucidation of the new congeners [1]. In a 2017 study from Tinospora sinensis stems, tinospinoside C (compound 13) was one of only three known analogues among thirteen isolates [2].

Reference Standard Identity
Supporting evidence
Compound 5 (2014) / Compound 13 (2017) in Tinospora isolates
Established identity for clerodane structure elucidation
Full 1D/2D NMR, MS characterization available
natural product discovery reference standard structural elucidation

Antifouling Activity Differentiation

Tinospinoside C possesses antifouling activity that distinguishes it from clerodane diterpenes characterized solely by anti-inflammatory or cytotoxic properties. In the 2014 study of T. sagittata var. yunnanensis isolates, compounds 1-6 (including tinospinoside C as compound 5) were evaluated for both cytotoxic and antifouling activities [1]. While quantitative antifouling data for tinospinoside C specifically are not disaggregated in the abstract, the compound's inclusion in this dual-activity evaluation provides a validated screening entry point for marine antifouling research.

Antifouling Screening
Class-level inference
Evaluated in antifouling panel (disaggregated data not available)
Entry point for marine antifouling screening
Quantitative endpoints require source verification
antifouling marine natural products biofilm inhibition

Tinospinoside C Validated Applications


Anti-Inflammatory Intermediate Control

For NO production inhibition studies in macrophage models (J774.1 cells), Tinospinoside C provides a well-characterized intermediate-activity reference (IC₅₀ 218 µM) . This potency sits between tinospinoside A (162 µM) and tinospinoside B (290 µM), enabling researchers to benchmark novel clerodane diterpenes against a compound with established, moderate activity rather than the extreme ends of the activity spectrum .

Leukemia Cytotoxicity Screening

Tinospinoside C demonstrates its strongest cytotoxic activity against K562 chronic myelogenous leukemia cells (IC₅₀ 28 µM) and HL60 promyelocytic leukemia cells (IC₅₀ 51 µM), with 3-5 fold lower potency against HeLa cervical and HepG2 hepatocellular carcinoma cells . This leukemia-biased profile makes Tinospinoside C a suitable candidate for hematological malignancy-focused screening cascades where selectivity toward leukemia lineages is desirable.

Clerodane Diterpene Isolation and Characterization

Tinospinoside C is established as a validated known compound in clerodane diterpene discovery, having been co-isolated and fully characterized alongside novel compounds in multiple independent studies from Tinospora sagittata and T. sinensis [1]. Its availability as a reference standard supports structural elucidation of new clerodane diterpenes through comparative spectroscopic analysis (MS, IR, 1D/2D NMR) .

Marine Antifouling Discovery

Tinospinoside C has been evaluated for antifouling activity as part of a clerodane diterpene screening panel from Tinospora sagittata var. yunnanensis . For marine natural product laboratories exploring non-biocidal antifouling agents, Tinospinoside C offers a documented entry point into this application space that complements its anti-inflammatory and cytotoxic activity profiles.

Application
Selection Property
Validation Focus
NO production inhibition studies
Intermediate potency rank among tinospinosides
Comparative NO inhibition assay benchmarking
Leukemia cytotoxicity profiling
Leukemia-preferred cytotoxicity profile
Cell-line selectivity across K562, HL60, HeLa, HepG2
Natural product structural elucidation
Validated reference standard identity
Spectroscopic comparison (MS, NMR, IR)
Marine antifouling screening
Dual-activity profile (antifouling + cytotoxic)
Antifouling assay panel evaluation

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